

SNAP-7941: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SNAP-7941

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An In-depth Examination of a Selective MCH1 Receptor Antagonist in Preclinical Research

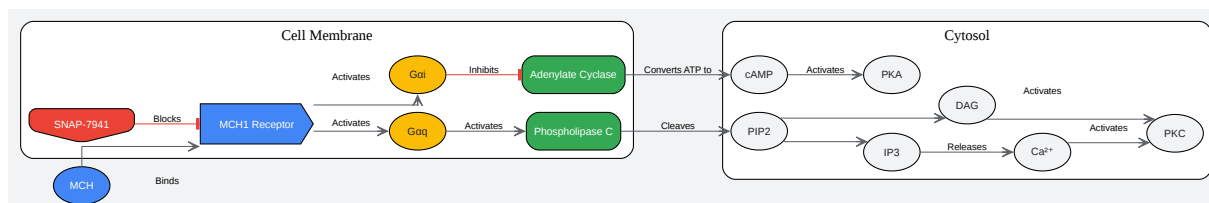
SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).^[1] This technical guide provides a comprehensive overview of **SNAP-7941** for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes its associated signaling pathways.

Core Mechanism of Action

SNAP-7941 exerts its effects by selectively blocking the MCH1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. The melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating energy homeostasis, mood, and appetite.^{[2][3]} By antagonizing the MCH1 receptor, **SNAP-7941** has demonstrated potential therapeutic effects in preclinical models of obesity, anxiety, and depression.^{[2][3]}

MCH1 Receptor Signaling Pathway

The MCH1 receptor is known to couple to inhibitory G proteins (G α i) and Gq proteins (G α q). Upon binding of the endogenous ligand MCH, the receptor initiates downstream signaling cascades. Antagonism by **SNAP-7941** blocks these pathways.



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Caption: MCH1 Receptor Signaling Cascade and **SNAP-7941** Inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for **SNAP-7941**.

Table 1: In Vitro Binding Affinity and Potency

Parameter	Species	Cell Line	Value	Reference
Kd	Human	COS-7	0.18 nM	
Ki (vs. [3H]SNAP-7941)	Human	COS-7	15 ± 0.11 nM (for MCH)	
pA2	Human	COS-7	9.24	
Kb	Human	COS-7	0.57 nM	
Bmax	Human	COS-7	870 fmol/mg protein	

Table 2: In Vivo Efficacy in Animal Models

Model	Species	Dosing	Key Finding	Reference
MCH-Stimulated Food Intake	Rat	10 mg/kg, i.p.	Inhibited the increase in food intake elicited by MCH.	
Palatable Food Consumption	Rat	3, 10, 30 mg/kg, i.p.	Dose-dependent decrease in milk consumption (13%, 41%, 59% respectively).	
Diet-Induced Obesity	Rat	10 mg/kg, i.p. (twice daily for 7 days)	26% less weight gain compared to vehicle.	
Rat Forced-Swim Test	Rat	3, 10, 30 mg/kg, p.o.	Significantly decreased immobility time.	
Rat Social Interaction Test	Rat	10, 30 mg/kg, p.o.	Increased social interaction time, similar to chlordiazepoxide .	
Guinea Pig Maternal-Separation Vocalization	Guinea Pig	10, 30 mg/kg, p.o.	Reduced the number of vocalizations.	
Social Recognition	Rat	0.63-10.0 mg/kg, i.p.	Dose-dependently blocked scopolamine-induced deficits in social recognition.	

Acetylcholine Release	Rat	0.63–40.0 mg/kg, i.p.	Elevated extracellular acetylcholine levels in the frontal cortex.
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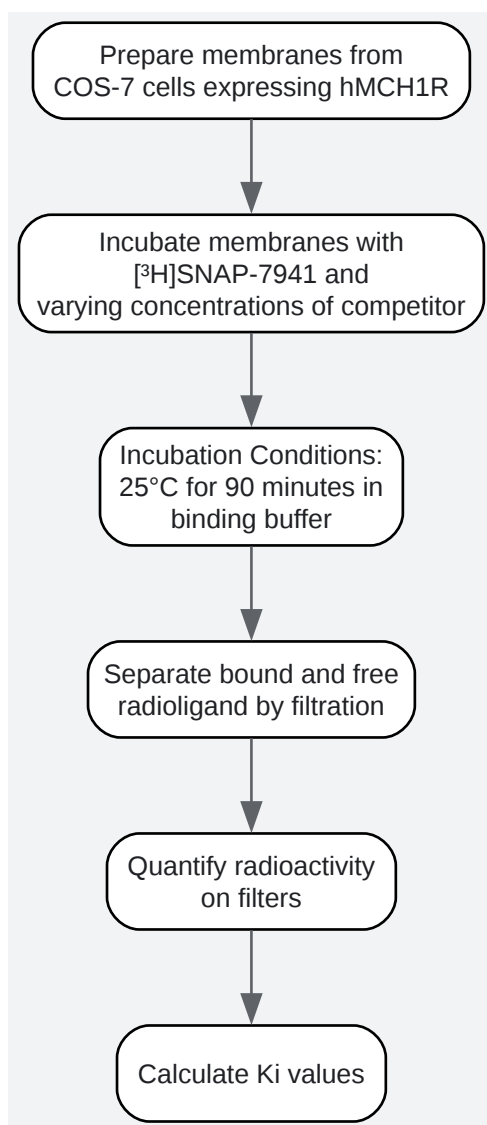
Experimental Protocols

Detailed methodologies for key experiments involving **SNAP-7941** are provided below.

MCH1 Receptor Binding Assay

This protocol describes a competitive binding assay using [^3H]**SNAP-7941** to determine the binding affinity of test compounds for the human MCH1 receptor.

Workflow Diagram:



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Caption: Workflow for MCH1 Receptor Binding Assay.

Materials:

- Membranes from COS-7 cells stably expressing the human MCH1 receptor.
- **[3H]SNAP-7941**
- Binding Buffer: 50 mM Tris, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
- Wash Buffer: 50 mM Tris, pH 7.4.

- Glass fiber filters.
- Scintillation counter.

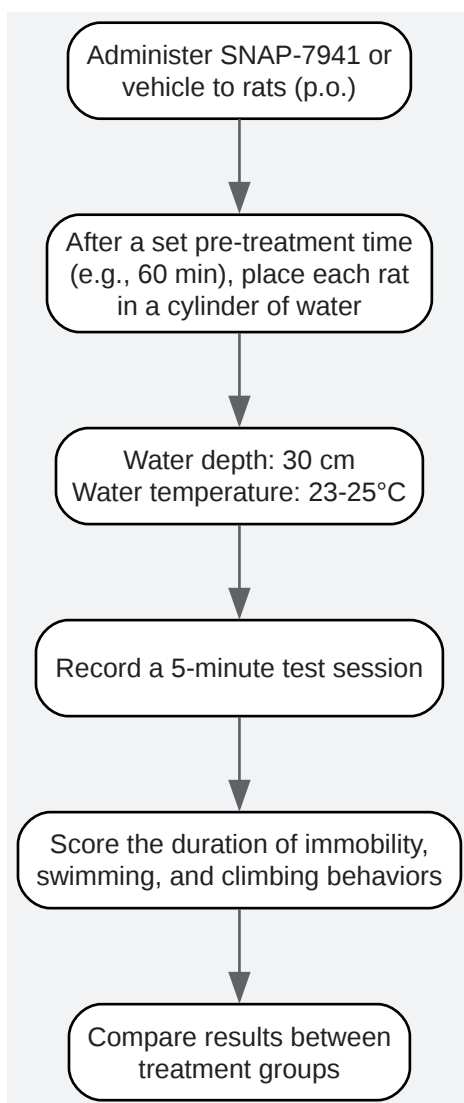
Procedure:

- Cell membranes are thawed and diluted in binding buffer.
- In a 96-well plate, add cell membranes, [3H]**SNAP-7941** (at a concentration near its K_d), and varying concentrations of the unlabeled competitor (e.g., **SNAP-7941** or other test compounds). For determination of non-specific binding, a high concentration of an unlabeled ligand is used.
- Incubate the plate at 25°C for 90 minutes.
- Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- The filters are dried, and the amount of bound radioactivity is determined by liquid scintillation counting.
- The data are analyzed using non-linear regression to determine the IC₅₀ of the competitor, which is then converted to a K_i value using the Cheng-Prusoff equation.

Rat Forced-Swim Test

This behavioral test is used to assess antidepressant-like activity.

Workflow Diagram:



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Caption: Workflow for the Rat Forced-Swim Test.

Materials:

- Male Sprague-Dawley rats.
- **SNAP-7941**
- Vehicle control (e.g., 0.5% methylcellulose).
- Cylindrical containers (e.g., 40 cm tall, 20 cm in diameter) filled with water.

- Video recording equipment and analysis software.

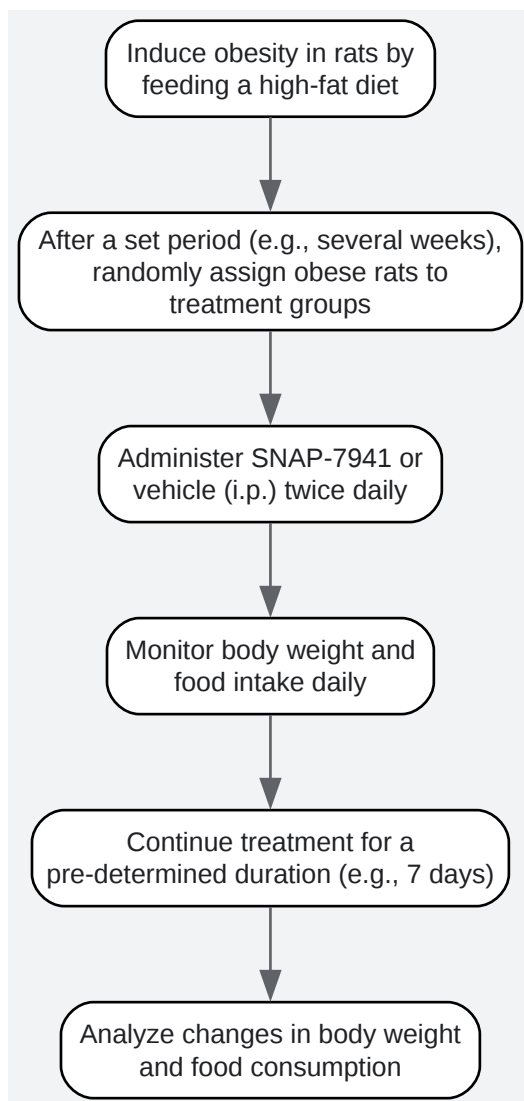
Procedure:

- Rats are randomly assigned to treatment groups (vehicle, positive control like fluoxetine, and different doses of **SNAP-7941**).
- **SNAP-7941** is administered orally (p.o.) at doses of 3, 10, or 30 mg/kg.
- After a 60-minute pre-treatment period, each rat is individually placed into a cylinder containing water (23-25°C) to a depth of 30 cm for a 6-minute session.
- The behavior of the rat is recorded for the last 4 minutes of the session.
- An observer, blind to the treatment conditions, scores the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing.
- The data are analyzed to compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Diet-Induced Obesity (DIO) Model

This model is used to evaluate the anorectic and weight-reducing effects of **SNAP-7941**.

Workflow Diagram:



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Caption: Workflow for the Diet-Induced Obesity Model.

Materials:

- Male Long-Evans rats.
- High-fat diet (e.g., 40-60% kcal from fat).
- Standard chow.
- **SNAP-7941.**

- Vehicle control.

Procedure:

- Rats are fed a high-fat diet for a period of several weeks to induce obesity. A control group is maintained on standard chow.
- Once a significant increase in body weight is observed in the high-fat diet group, the obese rats are randomized into treatment groups.
- **SNAP-7941** (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) twice daily for a specified duration (e.g., 7 days).
- Body weight and food intake are measured daily throughout the treatment period.
- At the end of the study, the change in body weight and cumulative food intake are calculated and compared between the treatment groups.

Conclusion

SNAP-7941 has been a valuable research tool for investigating the role of the MCH1 receptor in various physiological and pathological processes. Its demonstrated efficacy in preclinical models of obesity, anxiety, and depression highlights the therapeutic potential of targeting the MCH system. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing **SNAP-7941** in their studies. While initial animal studies were promising, it is noted that subsequent trial results were disappointing, and the primary significance of **SNAP-7941** now lies in its role as a lead compound and a research tool for understanding MCH1 receptor function.

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